![molecular formula C22H42N2O5 B2474950 Boc-HSer(Me)-OH DCHA CAS No. 349545-91-1](/img/structure/B2474950.png)
Boc-HSer(Me)-OH DCHA
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Description
Boc-HSer(Me)-OH DCHA is a type of amino acid derivative that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is a derivative of serine, which is an important amino acid involved in various biochemical processes in the body. Boc-HSer(Me)-OH DCHA has been synthesized using various methods, and its properties have been extensively studied to understand its mechanism of action and potential applications.
Scientific Research Applications
Preparation of Derivatives for Peptide Synthesis : A study by Patora-Komisarska et al. (2011) discusses the preparation of β2-Homoselenocysteine derivatives for solution and solid-phase peptide synthesis, which is relevant to the type of chemical processes Boc-HSer(Me)-OH DCHA might be involved in.
Formation and Reactions in Peptide Synthesis : Research by Narita et al. (1985) covers the formation and reactions of 2-Substituted 4,4-Dimethyl-5(4H)-oxazolones in peptide synthesis. This study could provide insights into the chemical reactions and processes that compounds like Boc-HSer(Me)-OH DCHA may undergo.
Use of Thiol Acids in Peptide Segment Coupling : The study by Yamashiro & Blake (2009) discusses methods for preparing protected peptide thiol acids by solution and solid-phase procedures, which is relevant to understanding the synthesis and application of peptides, a field where Boc-HSer(Me)-OH DCHA might be used.
Peptide Synthesis and Substrate Applications : A study by Nguyen et al. (1985) on the liquid-phase synthesis of certain peptide sequences offers insights into the application of peptide synthesis in biological research, which might indirectly relate to Boc-HSer(Me)-OH DCHA.
properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.C10H19NO5/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-10(2,3)16-9(14)11-7(8(12)13)5-6-15-4/h11-13H,1-10H2;7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t;7-/m.0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWRIXWOUYCASFG-ZLTKDMPESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCOC)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCOC)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H42N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-HSer(Me)-OH DCHA |
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